molecular formula C17H18O2 B7777953 1-(4-Phenoxyphenyl)pentan-1-one

1-(4-Phenoxyphenyl)pentan-1-one

Cat. No.: B7777953
M. Wt: 254.32 g/mol
InChI Key: BFDPUFGPKVRNKT-UHFFFAOYSA-N
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Description

1-(4-Phenoxyphenyl)pentan-1-one is an organic compound with the molecular formula C17H18O2 It is characterized by a phenoxy group attached to a phenyl ring, which is further connected to a pentanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Phenoxyphenyl)pentan-1-one typically involves the reaction of 4-phenoxybenzaldehyde with a suitable Grignard reagent, followed by oxidation. The reaction conditions often include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux conditions

    Catalysts: Magnesium turnings for Grignard reagent preparation

    Oxidizing Agents: Pyridinium chlorochromate (PCC) or Jones reagent for oxidation

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Phenoxyphenyl)pentan-1-one undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions on the phenyl ring, facilitated by catalysts like aluminum chloride (AlCl3).

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, PCC

    Reducing Agents: LiAlH4, sodium borohydride (NaBH4)

    Catalysts: AlCl3 for Friedel-Crafts acylation

Major Products:

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

1-(4-Phenoxyphenyl)pentan-1-one finds applications in several scientific research areas:

    Chemistry: Used as an intermediate in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its pharmacological effects and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Phenoxyphenyl)pentan-1-one involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to exert biological effects.

    Pathways Involved: Various signaling pathways, including those related to inflammation and cell proliferation.

Comparison with Similar Compounds

1-(4-Phenoxyphenyl)pentan-1-one can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)pentan-1-one: Differing by a methoxy group instead of a phenoxy group.

    1-(4-Chlorophenyl)pentan-1-one: Differing by a chloro group instead of a phenoxy group.

Uniqueness: The phenoxy group in this compound imparts unique electronic and steric properties, influencing its reactivity and interactions compared to its analogs.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in organic chemistry, biology, medicine, and industry.

Properties

IUPAC Name

1-(4-phenoxyphenyl)pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-2-3-9-17(18)14-10-12-16(13-11-14)19-15-7-5-4-6-8-15/h4-8,10-13H,2-3,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDPUFGPKVRNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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